5-(Methylsulfanyl)pentan-1-ol
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Overview
Description
5-(Methylsulfanyl)pentan-1-ol is an organic compound with the molecular formula C6H14OS. It is characterized by the presence of a methylsulfanyl group attached to a pentanol backbone. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)pentan-1-ol typically involves the reaction of 5-bromopentan-1-ol with methylthiolate. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methylsulfanyl group to a methyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pentanol.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(Methylsulfanyl)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylthio)pentan-1-ol
- 5-(Ethylsulfanyl)pentan-1-ol
- 5-(Propylsulfanyl)pentan-1-ol
Uniqueness
5-(Methylsulfanyl)pentan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
5-methylsulfanylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHYZLZZVVQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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